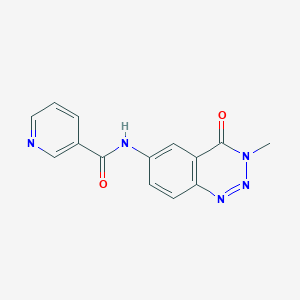

N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-3-carboxamide

Description

N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-3-carboxamide (molecular formula: C₁₄H₁₁N₅O₂, molecular weight: 281.27 g/mol) is a heterocyclic compound featuring a benzotriazinone core fused with a pyridine carboxamide moiety.

Properties

Molecular Formula |

C14H11N5O2 |

|---|---|

Molecular Weight |

281.27 g/mol |

IUPAC Name |

N-(3-methyl-4-oxo-1,2,3-benzotriazin-6-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C14H11N5O2/c1-19-14(21)11-7-10(4-5-12(11)17-18-19)16-13(20)9-3-2-6-15-8-9/h2-8H,1H3,(H,16,20) |

InChI Key |

REROPIXYLXWKJY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CN=CC=C3)N=N1 |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis:

- While specific industrial methods for producing this compound are not widely documented, the synthetic routes mentioned above can serve as starting points for process development.

Chemical Reactions Analysis

Oxidation: The carbonyl group in the pyridinecarboxamide moiety can undergo oxidation reactions.

Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

Substitution: The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH₄), oxidizing agents (e.g., KMnO₄), and Lewis acids (e.g., AlCl₃) play a role in these reactions.

Major Products: The specific products depend on reaction conditions and substituents.

Scientific Research Applications

Medicinal Chemistry: Investigate its potential as a drug candidate due to its heterocyclic structure.

Biological Studies: Explore its interactions with enzymes, receptors, or other biomolecules.

Materials Science: Assess its use in organic electronics or as a building block for functional materials.

Mechanism of Action

- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzotriazinone Derivatives

2-(4-Methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)acetamide

- Structure: Shares the benzotriazinone core but replaces the pyridine-3-carboxamide with a 4-methoxyphenylacetamide group.

- Molecular Weight : 324.33 g/mol (vs. 281.27 g/mol for the target compound).

N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide

- Structure: Differs in the benzotriazinone substituent (2-methoxyethyl vs. methyl) and carboxamide position on pyridine (4 vs. 3).

- Biological Activity: Exhibits anticancer and anti-inflammatory effects, attributed to the benzotriazinone scaffold’s ability to intercalate DNA or inhibit enzymes like thymidylate synthase .

- Impact of Substituents : The 2-methoxyethyl group may enhance solubility compared to the methyl group in the target compound .

6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one

Pyridine Carboxamide Derivatives

N-{2-Phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide

- Structure: Replaces the benzotriazinone core with an imidazo[1,2-a]pyridine scaffold.

- Biological Activity : Demonstrates anticancer and antimicrobial properties, highlighting the importance of the pyridine carboxamide group in target binding .

- Key Contrast: The imidazopyridine core may confer distinct electronic properties compared to benzotriazinone, affecting receptor affinity .

3-[(6-Chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide

- Structure : Contains a pyridine ring linked via an ether bond to a benzene carboxamide.

Heterocyclic Carboxamides with Diverse Cores

6-Oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

- Structure: Combines a tetrahydropyridazine carboxamide with a benzotriazinone moiety.

- Molecular Weight : 314.30 g/mol.

N-[4-(1H-Pyrazol-3-yl)phenyl]pyridine-3-carboxamide

- Structure: Features a pyrazole-phenyl group instead of benzotriazinone.

- The pyrazole group offers distinct electronic properties compared to benzotriazinone .

Structural and Functional Insights

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logD | Polar Surface Area (Ų) |

|---|---|---|---|

| Target Compound | 281.27 | 1.966 | 73.022 |

| 2-(4-Methoxyphenyl) Analog | 324.33 | N/A | N/A |

| 6-Oxo-tetrahydropyridazine | 314.30 | N/A | N/A |

The target compound’s balanced logD and polar surface area suggest favorable membrane permeability and solubility, critical for oral bioavailability.

Biological Activity

N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzotriazine core, which is known for its diverse biological properties. The structural formula can be represented as follows:

This structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. Studies have shown that compounds with similar structures can act as enzyme inhibitors by:

- Competitive Inhibition : Competing with natural substrates for binding sites on enzymes.

- Non-competitive Inhibition : Binding to an enzyme at a site other than the active site, altering its activity.

Anticancer Activity

Research indicates that benzotriazine derivatives exhibit anticancer properties. For instance, a study demonstrated that related compounds could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The IC50 values for these compounds were found to be in the micromolar range, indicating potent activity against cancer cells .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could be a promising candidate for further development as an antimicrobial agent .

Study 1: Enzyme Inhibition

A notable study focused on the compound's ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The compound showed competitive inhibition with a Ki value of 2.3 µM. This finding suggests that it could serve as a lead compound for developing new TS inhibitors .

Study 2: Anticancer Efficacy

In another research effort, this compound was tested against L1210 leukemia cells. The results indicated an IC50 value of 0.52 µM, highlighting its potential as an effective anticancer agent .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.